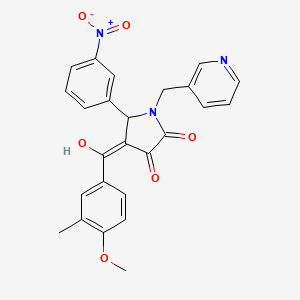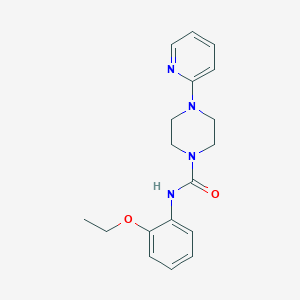![molecular formula C16H15N3O3 B5324105 N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5324105.png)
N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide belongs to a class of organic compounds that include features like 1,2,4-oxadiazoles and furamide moieties. These structural elements are known for their versatile chemical properties and potential applications in various fields, including medicinal chemistry. While direct research on this compound is scarce, analogous compounds have been synthesized and evaluated for various biological activities, including anticancer properties (Ravinaik et al., 2021).
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives typically involves the reaction of appropriate precursors like acylhydrazides with various electrophiles or through cyclization reactions under specific conditions. For instance, Jafari et al. (2017) synthesized 1,3,4-oxadiazole derivatives through acylhydrazide cyclization using phosphoryl chloride as a dehydrating agent, demonstrating a common approach to constructing the oxadiazole core (Jafari et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds containing the 1,2,4-oxadiazole moiety has been extensively studied through spectral analysis and X-ray diffraction, providing insight into their conformation and electronic properties. For example, Sharma et al. (2016) detailed the crystal structure of a related compound, underscoring the significance of hydrogen bonding and π-π interactions in stabilizing the molecular conformation (Sharma et al., 2016).
Chemical Reactions and Properties
The 1,2,4-oxadiazole ring is known for participating in various chemical reactions, offering a pathway to synthesize a wide range of derivatives with potential pharmacological activities. Gangapuram et al. (2009) synthesized N-substituted derivatives, showcasing the chemical versatility of the oxadiazole ring (Gangapuram et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the compound's behavior under different conditions. While specific data on this compound are not available, related studies, like the one by Koparır et al. (2005), provide insights into the physical properties of similar oxadiazole derivatives (Koparır et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for the development of pharmaceutical agents. The study by Yu et al. (2017) on energetic materials based on oxadiazole derivatives highlights the importance of understanding these chemical properties for designing compounds with desired functionalities (Yu et al., 2017).
properties
IUPAC Name |
N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-6-3-4-7-12(10)14-18-16(22-19-14)11(2)17-15(20)13-8-5-9-21-13/h3-9,11H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUGSPRDWHCINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethylphenyl)-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5324024.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324030.png)

![N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5324037.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5324048.png)



![N'-[1-(4-biphenylyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5324087.png)


![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
![1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5324117.png)